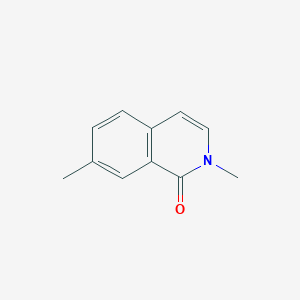

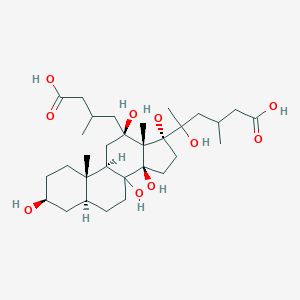

2,7-Dimethylisoquinolin-1(2h)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment : Derivatives of 8-Hydroxyquinolines, similar to 2,7-Dimethylisoquinolin-1(2H)-one, have been proposed for Alzheimer's disease treatment. They act as efficient metal chaperones, disaggregate metal-enriched amyloid plaques, inhibit Cu/Aβ redox chemistry, and show potential neuroprotective and neuroregenerative effects (Kenche et al., 2013).

α1-Adrenoceptor Antagonists : A class of α1-adrenoceptor antagonists has been synthesized, including derivatives of this compound, showing potential for clinical applications in treating conditions like hypertension (Xi et al., 2010).

Chemical Synthesis : The compound has been used in the development of chemical synthesis techniques, such as in the total synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline (Fonzo et al., 2019).

Antiplatelet Agents : N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, a structurally related compound, have been synthesized as potential antiplatelet agents, indicating their importance in cardiovascular research (Marcinkowska et al., 2018).

Copper(II) Binding in Neurodegenerative Diseases : Research on derivatives of 8-Hydroxyquinolines, similar to this compound, has revealed their significance in binding Copper(II), with implications for treating neurodegenerative diseases like Alzheimer's (Summers et al., 2020).

Photoremovable Protecting Group for Biological Studies : Some derivatives have been used as photoremovable protecting groups in the study of cell physiology (Zhu et al., 2006).

Cytotoxic Activity in Cancer Research : The cytotoxicity of dihydroisoquinoline-derived hydroxamic acids, structurally related to this compound, has been studied in relation to cancer cell lines, suggesting potential in cancer therapy (Salah et al., 2014).

Biosynthesis of Isoquinoline Alkaloids : The structural and physicochemical properties of related compounds have been studied, providing insights into the biosynthesis of isoquinoline alkaloids, important in various pharmacological contexts (Kamigauchi et al., 2000).

Interaction Studies with Lysozyme : Studies have been conducted on the interaction of fluorinated derivatives with lysozyme, contributing to understanding the interactions of small molecules with proteins, important in drug design (Hemalatha et al., 2016).

Solar Cell Efficiency Improvement : Derivatives of this compound have been explored in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).

Safety and Hazards

“2,7-Dimethylisoquinolin-1(2h)-one” has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention should be sought .

Propiedades

IUPAC Name |

2,7-dimethylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYHHRUVAAECLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)

![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)

![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)